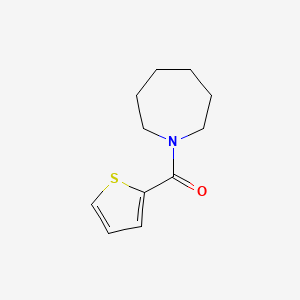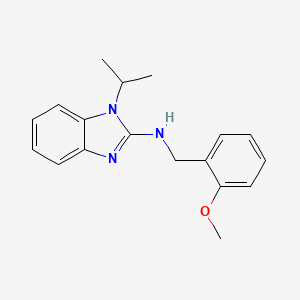
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone
説明
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as LJP 394, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), which is essential for the proliferation and differentiation of T cells. Therefore, JAK3 inhibitors like LJP 394 have been investigated for their potential use in the treatment of autoimmune diseases and organ transplant rejection.
作用機序
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 blocks the downstream signaling pathways of these cytokine receptors, leading to the suppression of T cell activation and proliferation. This results in the reduction of inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Biochemical and physiological effects:
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in tissue damage. In addition, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.
実験室実験の利点と制限
One of the main advantages of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of T cell activation and proliferation. This makes it a useful tool for studying the role of JAK3 in various autoimmune diseases and organ transplant rejection. However, one of the limitations of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is its relatively low potency compared to other JAK3 inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for the development and use of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394. One area of research is the investigation of its potential use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplant rejection. Another area of research is the development of more potent JAK3 inhibitors that can be used in experimental settings where 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 may not be effective. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in clinical trials.
合成法
The synthesis of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 involves the reaction of 3-nitrobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the hydrazone. The compound is then purified through column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
科学的研究の応用
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in preventing organ transplant rejection. In preclinical studies, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has shown promising results in reducing inflammation and preventing tissue damage in animal models of these diseases.
特性
IUPAC Name |
4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-9-6-10(2)16-13(15-9)17-14-8-11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVXGIOBZEVDF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319978 | |
| Record name | 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine | |
CAS RN |
325741-34-2 | |
| Record name | 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)




![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)


